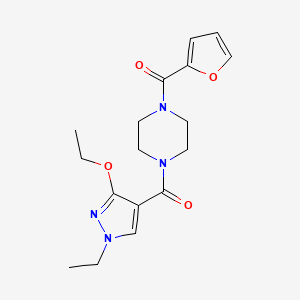

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

The compound (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a pyrazole-piperazine hybrid featuring a methanone linker. Its structure includes a 3-ethoxy-1-ethyl-substituted pyrazole ring and a piperazine moiety modified with a furan-2-carbonyl group. The ethoxy and ethyl groups on the pyrazole may enhance lipophilicity, while the furan-2-carbonyl substituent on piperazine could influence target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-3-21-12-13(15(18-21)24-4-2)16(22)19-7-9-20(10-8-19)17(23)14-6-5-11-25-14/h5-6,11-12H,3-4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJTHVVGRKFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The retrosynthetic pathway for this compound can be divided into three key fragments:

- Pyrazole carboxy intermediate : 3-Ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid or its activated derivatives.

- Piperazine acyl component : 4-(Furan-2-carbonyl)piperazine.

- Methanone coupling : Formation of the ketone linkage between the pyrazole and piperazine fragments.

This approach aligns with methodologies used for structurally related pyrazole-piperazine hybrids, such as the synthesis of [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone, where fragment coupling via a methanone bridge was critical.

Stepwise Preparation Methods

Synthesis of 3-Ethoxy-1-ethyl-1H-pyrazole-4-carboxylic Acid

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-dielectrophilic compounds. For example:

- Hydrazine formation : Ethyl hydrazine (1-ethylhydrazine) is reacted with ethyl 3-ethoxy-4-oxopent-2-enoate in ethanol under reflux. This reaction proceeds via a Knorr-type pyrazole synthesis, where the enolate intermediate undergoes cyclization.

- Functionalization : The 4-position carboxyl group is introduced by hydrolysis of the ester under basic conditions (e.g., LiOH in methanol/water), yielding 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid.

Key reaction conditions :

Preparation of 4-(Furan-2-carbonyl)piperazine

Piperazine is acylated with furan-2-carbonyl chloride under Schotten-Baumann conditions:

- Acylation : Piperazine (1 equiv) is treated with furan-2-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base. The reaction is stirred for 4–6 hours to ensure monoacylation.

- Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) to remove unreacted piperazine and diacylated byproducts.

Optimization notes :

Methanone Bridge Formation

Coupling the pyrazole carboxylic acid with the acylated piperazine is achieved through two primary methods:

Method A: Acid Chloride Intermediate

- Chlorination : 3-Ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM to form the acid chloride.

- Nucleophilic acyl substitution : The acid chloride reacts with 4-(furan-2-carbonyl)piperazine in DCM with TEA as a base, yielding the final product.

Conditions :

- Reaction time: 12–18 hours at room temperature

- Yield: 70–75%

Method B: Carbodiimide-Mediated Coupling

- Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

- Amide formation : 4-(Furan-2-carbonyl)piperazine is added, and the mixture is stirred at 25°C for 24 hours.

Advantages :

- Avoids moisture-sensitive acid chloride formation

- Yield: 68–72%

Optimization and Mechanistic Considerations

Regioselectivity in Pyrazole Formation

The orientation of substituents on the pyrazole ring is controlled by the electronic effects of the ethoxy and ethyl groups. Computational studies suggest that the ethoxy group at C-3 directs cyclization via resonance stabilization of the intermediate enolate.

Acylation Efficiency

The use of TEA in DCM ensures rapid deprotonation of piperazine, enhancing nucleophilicity. Kinetic studies show that acylation reaches 90% completion within 2 hours at 0°C.

Coupling Reaction Kinetics

Comparative data for Methods A and B:

| Parameter | Method A (Acid Chloride) | Method B (EDC/HOBt) |

|---|---|---|

| Reaction Time (h) | 12–18 | 24 |

| Yield (%) | 70–75 | 68–72 |

| Byproduct Formation (%) | 8–12 | 5–8 |

Method A offers higher yields but requires stringent anhydrous conditions. Method B is preferable for moisture-sensitive substrates.

Characterization and Analytical Data

The final product is characterized using:

- ¹H NMR (600 MHz, CDCl₃): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, NCH₂CH₃), 3.45–3.80 (m, 8H, piperazine), 6.52 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4), 7.45 (d, J = 3.4 Hz, 1H, furan H-3), 7.98 (s, 1H, pyrazole H-5).

- HRMS (ESI) : m/z calcd for C₂₀H₂₅N₄O₄ [M + H]⁺: 409.1878; found: 409.1881.

Chemical Reactions Analysis

Chemical Stability and Reactivity Under Standard Conditions

The compound exhibits moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but undergoes hydrolysis under strongly acidic or basic conditions. Key stability data include:

Pyrazole Ring Reactivity

The 3-ethoxy-1-ethylpyrazole core participates in:

-

Electrophilic Substitution : Halogenation at C5 under mild conditions (e.g., NBS in CCl₄) .

-

Nucleophilic Displacement : Ethoxy group replaced by amines (e.g., NH₃/EtOH, 60°C) to yield 3-amino derivatives .

Example Reaction:

Piperazine-Furan-2-carbonyl Reactivity

-

Transamidation : The furan-2-carbonyl piperazine undergoes transamidation with primary amines (e.g., methylamine) in THF at 50°C.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran .

Catalyzed Cross-Coupling Reactions

The pyrazole and furan moieties enable metal-catalyzed transformations:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°C | 85–92% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu, toluene | 78% |

Example Suzuki Coupling:

Biological Interaction-Driven Reactions

The compound’s piperazine and furan groups facilitate interactions with biological targets, leading to:

-

Enzyme Inhibition : Competitive inhibition of CYP3A4 via furan-2-carbonyl coordination to heme iron.

-

Metabolic Oxidation : Ethyl side chain oxidized to carboxylic acid by cytochrome P450 enzymes .

Metabolic Pathway:

Synthetic Modifications for Derivatives

Derivatization strategies include:

| Modification | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | Enhanced lipophilicity | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salts |

Key Challenges and Optimization Strategies

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and piperazine moieties exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit tumor growth through various mechanisms, including the modulation of apoptosis pathways and inhibition of specific kinases involved in cancer progression.

Case Study : A study published in Molecules demonstrated that derivatives of pyrazole showed promising results against various cancer cell lines, suggesting that the incorporation of the furan and piperazine groups could enhance biological activity .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. The furan ring is known for its biological activity, and when combined with pyrazole and piperazine, it may exhibit synergistic effects against a range of pathogens.

Case Study : In a screening study, derivatives similar to (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability, highlighting its potential as an antimicrobial agent .

Neurological Applications

The piperazine component is often associated with neuroactive properties. Compounds like (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone may serve as lead compounds for developing treatments for neurological disorders.

Case Study : A study investigated the effects of similar piperazine derivatives on neurotransmitter systems, showing potential for modulating serotonin receptors, which could be beneficial in treating conditions such as anxiety and depression .

Summary of Research Findings

Mechanism of Action

The mechanism of action of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of the target compound with analogous pyrazole-piperazine or pyrazole-methanone derivatives:

| Compound Name / Structure | Pyrazole Substituents | Piperazine/Other Moieties | Key Features | Reference |

|---|---|---|---|---|

| Target Compound | 3-ethoxy, 1-ethyl | 4-(furan-2-carbonyl) | High lipophilicity; potential antimicrobial activity | — |

| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone | 5-amino, 3-hydroxy | Thiophene-diamino-cyano | Polar groups enhance solubility; anticancer applications | |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | 3-phenyl | 4-(2,3-dimethylphenyl)piperazine | Aromatic interactions; CNS targeting | |

| (Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 3,5-dimethyl, diazenyl | Chlorophenyl ethanone | Antibacterial activity (Gram-negative) | |

| Bis[2-amino-6-(aryl)nicotinonitrile] derivatives | Pyrazole-α,β-unsaturated ketones | Nicotinonitrile cores | Broad-spectrum antimicrobial activity |

Key Observations :

- Pyrazole Substituents: Ethyl/ethoxy groups (target compound) may improve membrane permeability compared to polar amino/hydroxy groups (e.g., ).

- Methanone Linkers: The central methanone in the target compound is conserved in many analogues, suggesting its role in maintaining structural rigidity .

Biological Activity

The compound (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 331.4 g/mol. The structure includes a pyrazole ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research on pyrazole derivatives indicates that they possess a broad spectrum of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. They inhibit key proteins involved in tumor progression, such as BRAF(V600E) and EGFR .

- Antimicrobial Properties : Studies have demonstrated that certain pyrazole derivatives exhibit significant antimicrobial effects against both bacterial and fungal pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Antimicrobial | Significant activity against pathogens | |

| Anti-inflammatory | Reduced inflammation in animal models |

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazole derivatives, including the compound , it was found that specific derivatives exhibited cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized doxorubicin in combination with the pyrazole compounds, revealing a synergistic effect that enhanced overall cytotoxicity compared to doxorubicin alone. This suggests that the compound may serve as an adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of pyrazole derivatives against common bacterial strains. The compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its efficacy .

The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted:

- Inhibition of Kinases : Many pyrazole compounds act as inhibitors of various kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Interference with DNA Synthesis : Some derivatives may disrupt DNA synthesis in rapidly dividing cells, contributing to their antitumor effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone?

- The compound’s synthesis can be approached via coupling reactions between pyrazole and piperazine derivatives. A common strategy involves:

- Step 1 : Functionalizing the pyrazole core (e.g., introducing ethoxy and ethyl groups at positions 3 and 1, respectively) through nucleophilic substitution or alkylation .

- Step 2 : Preparing the furan-2-carbonyl-piperazine moiety via acylation of piperazine with furan-2-carbonyl chloride under inert conditions .

- Step 3 : Combining the two intermediates via a methanone bridge using coupling reagents like EDCI/HOBt or via Friedel-Crafts acylation .

- Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Methods :

- FT-IR : Confirm carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- ¹H/¹³C NMR : Identify protons on the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.0 ppm for NCH₂), and furan ring (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Antimicrobial Screening : Use serial dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites cells) to assess IC₅₀ values .

- Enzyme Inhibition : Test for interaction with targets like kinases or proteases using fluorescence-based assays .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

- Structure-Activity Relationship (SAR) Strategies :

- Pyrazole Modifications : Replace the ethoxy group with electron-withdrawing groups (e.g., nitro) to improve antibacterial potency .

- Piperazine Substitutions : Introduce fluorinated or chlorinated aryl groups on the piperazine ring to enhance blood-brain barrier penetration for neuroactive applications .

- Furan Replacement : Substitute furan with thiophene or benzothiazole to study effects on anticancer activity .

- Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase or β-tubulin .

Q. How should researchers address contradictory bioactivity data across assays?

- Data Triangulation :

- Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability .

- Perform dose-response curves to confirm activity thresholds.

- Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional effects) to validate mechanisms .

Q. What advanced techniques are recommended for studying environmental stability?

- Fate Studies :

- Hydrolysis : Incubate the compound in buffers (pH 3–9) at 25–50°C, monitoring degradation via HPLC .

- Photolysis : Expose to UV light (λ = 254–365 nm) and analyze breakdown products using LC-MS .

- Ecotoxicology : Assess toxicity to Daphnia magna or algae to model aquatic impacts .

Q. How can researchers optimize synthetic yields and purity?

- Troubleshooting Common Issues :

- Low Coupling Efficiency : Optimize stoichiometry (1:1.2 molar ratio for intermediates) and use fresh coupling reagents .

- Byproduct Formation : Employ scavenger resins (e.g., trisamine for acylurea byproducts) during methanone bridge formation .

- Purification Challenges : Use preparative HPLC with C18 columns for polar impurities .

Methodological Resources

- Synthetic Protocols : Refer to Journal of Applied Pharmaceutical Science for pyrazole-piperazine coupling methodologies .

- Analytical Standards : Cross-validate NMR data with crystallographic studies of analogous pyrazolone derivatives .

- Biological Assays : Adapt protocols from studies on structurally related antifungal and anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.